![molecular formula C20H30N6O2 B5658604 1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane](/img/structure/B5658604.png)
1-[(4-methyl-5-{1-[(3-methylisoxazol-5-yl)carbonyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methyl]azepane
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Overview
Description
Synthesis Analysis
The compound is likely synthesized through multistep reactions involving the formation of isoxazol, piperidine, and triazol rings. Specific methodologies might involve intramolecular 1,3-dipolar cycloadditions or condensation reactions, as indicated by the synthesis strategies for similar heterocyclic compounds (Würdemann & Christoffers, 2014).
Molecular Structure Analysis
The structure of such compounds often involves detailed spectroscopic characterization, including IR, NMR, and MS studies, to confirm the molecular framework and the position of different substituents (Govindhan et al., 2017).
Chemical Reactions and Properties
Compounds with similar structures engage in a variety of chemical reactions, such as intramolecular cyclization or radical translocation reactions, reflecting their reactivity and potential utility in synthetic chemistry. These reactions often lead to the formation of novel heterocyclic frameworks (Ikeda, Kugo, & Sato, 1996).
Physical Properties Analysis
Physical properties such as thermal stability and crystalline structure can be characterized using techniques like TGA, DSC, and XRD. These analyses help in understanding the compound's stability and physical behavior under different conditions (Govindhan et al., 2017).
properties
IUPAC Name |
[4-[5-(azepan-1-ylmethyl)-4-methyl-1,2,4-triazol-3-yl]piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-15-13-17(28-23-15)20(27)26-11-7-16(8-12-26)19-22-21-18(24(19)2)14-25-9-5-3-4-6-10-25/h13,16H,3-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORZRZRZLBNJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N2CCC(CC2)C3=NN=C(N3C)CN4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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